Cas no 1805141-88-1 (2-Bromo-4-methyl-3-nitrobenzyl bromide)

2-Bromo-4-methyl-3-nitrobenzyl bromide 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4-methyl-3-nitrobenzyl bromide
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- インチ: 1S/C8H7Br2NO2/c1-5-2-3-6(4-9)7(10)8(5)11(12)13/h2-3H,4H2,1H3
- InChIKey: ZZFGOQOJLVJRMN-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C)C=CC=1CBr)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 195
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 45.8
2-Bromo-4-methyl-3-nitrobenzyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013016198-1g |
2-Bromo-4-methyl-3-nitrobenzyl bromide |
1805141-88-1 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
2-Bromo-4-methyl-3-nitrobenzyl bromide 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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2-Bromo-4-methyl-3-nitrobenzyl bromideに関する追加情報
Recent Advances in the Application of 2-Bromo-4-methyl-3-nitrobenzyl bromide (CAS: 1805141-88-1) in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-4-methyl-3-nitrobenzyl bromide (CAS: 1805141-88-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings and developments related to this compound, focusing on its synthetic utility, mechanistic insights, and potential therapeutic implications.
Recent studies have highlighted the role of 2-Bromo-4-methyl-3-nitrobenzyl bromide in the synthesis of novel small-molecule inhibitors targeting critical enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the development of selective kinase inhibitors, showcasing its importance in drug discovery pipelines. The compound's unique bromomethyl and nitro functional groups enable efficient derivatization, making it a valuable building block for structure-activity relationship (SAR) studies.
In addition to its synthetic applications, mechanistic investigations have revealed that derivatives of 2-Bromo-4-methyl-3-nitrobenzyl bromide exhibit promising biological activities. A recent preprint on bioRxiv reported that certain analogs of this compound displayed potent anti-inflammatory effects by modulating NF-κB signaling pathways. These findings underscore the potential of this chemical scaffold in the design of new anti-inflammatory agents, particularly for chronic inflammatory diseases.
Furthermore, advancements in analytical techniques have facilitated a deeper understanding of the compound's reactivity and stability. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) studies have provided critical insights into its degradation profiles under various conditions, which is essential for optimizing its use in pharmaceutical formulations. Such analytical data are invaluable for ensuring the reproducibility and scalability of synthetic protocols involving this intermediate.
Despite its promising applications, challenges remain in the large-scale production and purification of 2-Bromo-4-methyl-3-nitrobenzyl bromide. Recent patents have proposed innovative purification methods to address issues related to yield and purity, which are crucial for industrial-scale applications. These technological advancements are expected to enhance the compound's accessibility for researchers and pharmaceutical companies alike.
In conclusion, 2-Bromo-4-methyl-3-nitrobenzyl bromide (CAS: 1805141-88-1) continues to be a pivotal compound in chemical biology and drug discovery. Its multifaceted applications, from synthetic chemistry to therapeutic development, highlight its enduring relevance in the field. Future research should focus on expanding its utility in targeted drug delivery systems and exploring its potential in emerging therapeutic areas such as immuno-oncology and neurodegenerative diseases.
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